

# Spectroscopic and Technical Profile of 1-Methyl-1H-imidazo[4,5-b]pyridine

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## Compound of Interest

Compound Name: 1-Methyl-1H-imidazo[4,5-b]pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methyl-1H-imidazo[4,5-b]pyridine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a complete, unified dataset for this specific molecule, this document presents a compilation of known data, supplemented with representative spectroscopic information from closely related N-methylated imidazo[4,5-b]pyridine derivatives to offer a predictive and comparative analysis.

## Core Molecular Information

**1-Methyl-1H-imidazo[4,5-b]pyridine** is a methylated derivative of the purine isostere, imidazo[4,5-b]pyridine. The introduction of a methyl group at the N1-position can significantly influence its chemical properties, biological activity, and pharmacokinetic profile.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N <sub>3</sub>	PubChem[2]
Molecular Weight	133.15 g/mol	PubChem[2]
IUPAC Name	1-methylimidazo[4,5-b]pyridine	PubChem[2]
CAS Number	39998-52-2	PubChem[2]
PubChem CID	12299350	PubChem[2]

## Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for **1-Methyl-1H-imidazo[4,5-b]pyridine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR Data (Predicted and Comparative)

Direct experimental <sup>1</sup>H NMR data for **1-Methyl-1H-imidazo[4,5-b]pyridine** is not readily available in the reviewed literature. However, based on related N-methylated imidazo[4,5-b]pyridine derivatives, the following chemical shifts are anticipated. The successful alkylation of the imidazo[4,5-b]pyridine core with methyl iodide has been confirmed by the appearance of signals for the methyl group protons in the 3.95–3.97 ppm range.[1]

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
N-CH <sub>3</sub>	~3.96	s	-	Based on similar methylated derivatives. <a href="#">[1]</a>
H-2	~8.10	s	-	Predicted based on the parent compound and related structures.
H-5	~8.40	dd	~4.7, 1.4	Predicted based on the parent compound and related structures.
H-6	~7.30	dd	~8.0, 4.7	Predicted based on the parent compound and related structures.
H-7	~8.05	dd	~8.0, 1.4	Predicted based on the parent compound and related structures.

#### <sup>13</sup>C NMR Data (Predicted and Comparative)

Similar to the proton NMR data, a complete experimental <sup>13</sup>C NMR spectrum for **1-Methyl-1H-imidazo[4,5-b]pyridine** is not explicitly detailed in the surveyed literature. The table below provides predicted chemical shifts based on the analysis of related imidazo[4,5-b]pyridine structures.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
N-CH <sub>3</sub>	~29.0	Based on related N-methylated heterocycles.
C-2	~145.0	Predicted based on the parent compound and related structures.
C-3a	~148.0	Predicted based on the parent compound and related structures.
C-5	~143.0	Predicted based on the parent compound and related structures.
C-6	~118.0	Predicted based on the parent compound and related structures.
C-7	~133.0	Predicted based on the parent compound and related structures.
C-7a	~127.0	Predicted based on the parent compound and related structures.

## Mass Spectrometry (MS)

The expected molecular ion peak in the mass spectrum of **1-Methyl-1H-imidazo[4,5-b]pyridine** would correspond to its molecular weight.

Parameter	Expected Value	Notes
Molecular Ion [M] <sup>+</sup>	m/z 133.0640	Calculated for C <sub>7</sub> H <sub>7</sub> N <sub>3</sub> .
[M+H] <sup>+</sup>	m/z 134.0718	Commonly observed in ESI-MS.

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Methyl-1H-imidazo[4,5-b]pyridine** is expected to show characteristic absorption bands for the aromatic rings and the methyl group.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
C-H (aromatic)	3100-3000	Medium-Weak
C-H (methyl)	2975-2850	Medium-Weak
C=N and C=C (aromatic)	1650-1450	Strong-Medium
C-N	1350-1250	Medium

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption data for **1-Methyl-1H-imidazo[4,5-b]pyridine** is not specifically reported. However, imidazo[1,2-a]pyridine derivatives, a related class of compounds, typically exhibit absorption maxima in the range of 250-360 nm.<sup>[3]</sup>

Solvent	Expected λ <sub>max</sub> (nm)	Notes
Methanol / Acetonitrile	250 - 360	By analogy to related imidazopyridine derivatives. <sup>[3]</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methods reported for analogous imidazo[4,5-b]pyridine derivatives.

## NMR Spectroscopy

- Instrumentation: A 400 MHz or 600 MHz NMR spectrometer.
- Sample Preparation: The compound is dissolved in a suitable deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>, to a concentration of approximately 5-10 mg/mL.
- Data Acquisition:
  - <sup>1</sup>H NMR: Standard pulse sequences are used. Chemical shifts are referenced to the residual solvent peak.
  - <sup>13</sup>C NMR: Proton-decoupled spectra are acquired. Chemical shifts are referenced to the solvent peak.
- Data Processing: The acquired data is processed using appropriate NMR software.

## Mass Spectrometry

- Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- Data Acquisition: The sample solution is infused into the ESI source. Data is typically acquired in positive ion mode to observe the [M+H]<sup>+</sup> ion.
- Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

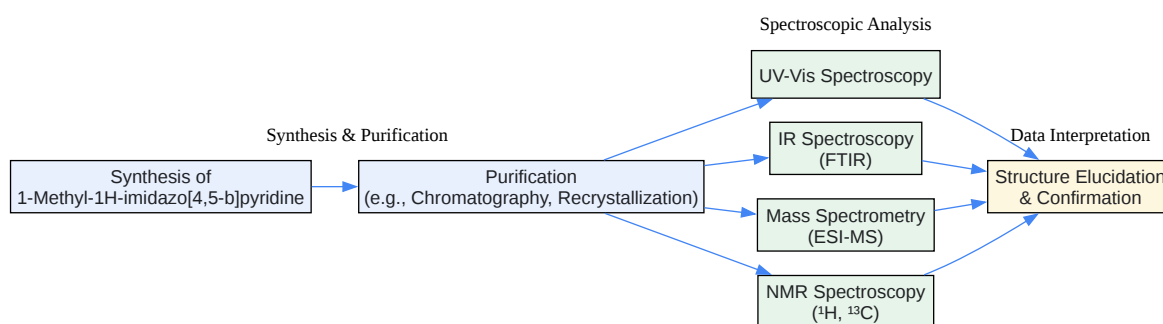
## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.

- Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

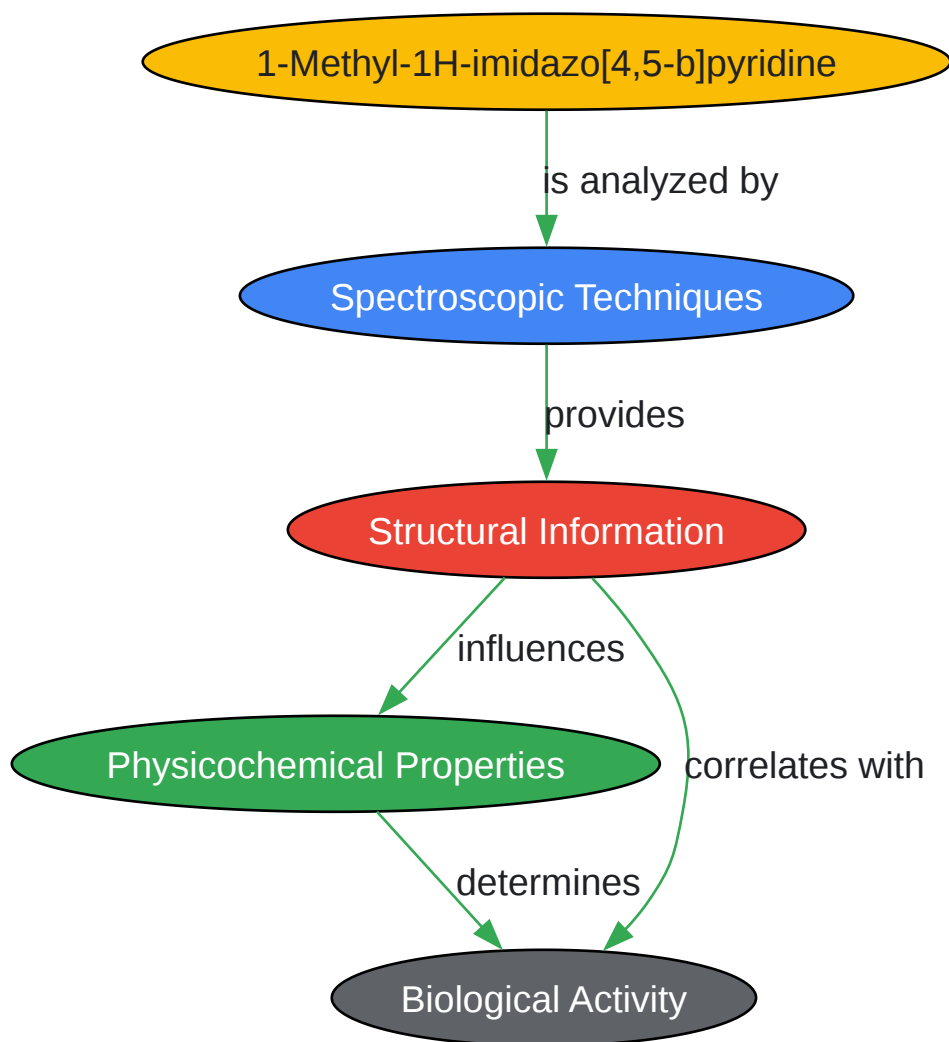
## Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of **1-Methyl-1H-imidazo[4,5-b]pyridine**.



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General workflow for the synthesis and spectroscopic characterization.



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Relationship between structure, properties, and spectroscopic analysis.

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## References

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